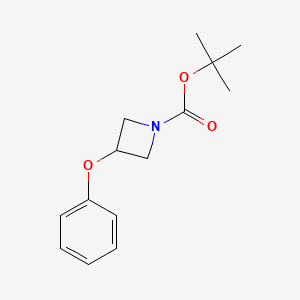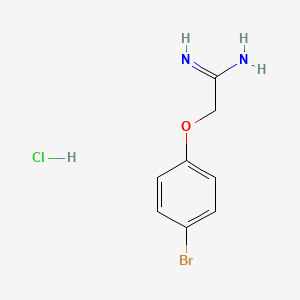
trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride
Overview
Description
Trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride is a chemical compound utilized in scientific research. It has the CAS Number: 1218764-46-5 and a linear formula of C14H19NO2.ClH . It offers potential for various applications due to its unique properties and structure.
Synthesis Analysis
The synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives, which are useful building blocks in the synthesis of several pharmacologically active compounds, has been reported . The process involves the selective aromatic ring hydrogenation of ethyl 4-hydroxybenzoate with a rhodium catalyst to give a cis-trans mixture of ethyl-4-hydroxycyclohexylcarboxylate, followed by nucleophilic displacement of the hydroxyl group with ammonia to give trans-4-aminobenzoic acid as a major product .Molecular Structure Analysis
The linear structure formula of this compound is C14H19NO2.ClH . This structure contributes to its unique properties and potential applications.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives include the selective aromatic ring hydrogenation of ethyl 4-hydroxybenzoate with a rhodium catalyst, followed by nucleophilic displacement of the hydroxyl group with ammonia .Scientific Research Applications
Optically Active Derivatives
Optically active trans-2-aminocyclohexanecarboxylic acids have been synthesized using preferential crystallization of racemic N-benzoyl trans-2-aminocyclohexanecarboxylic acid. These acids have been pivotal in preparing active trans-1,2-disubstituted cyclohexanes, contributing significantly to stereochemical studies in organic chemistry (Nohira, Ehara, & Miyashita, 1970).
Synthesis of Peptide-Like Derivatives
The benzyl esters of N-carbobenzoxy derivatives of cis- and trans-4-aminocyclohexanecarboxylic acid, including those containing a sarcolysine residue, have been synthesized. These derivatives are crucial for understanding the structure and function of peptide-like molecules (Karpavichyus, Patotskene, & Knunyants, 1978).
Antistaphylococcal Activity
Derivatives of 4-aminocyclohexanecarboxylic acid have shown significant antistaphylococcal activity. This research is critical in developing new antibacterial agents, especially in the face of rising antibiotic resistance (Fujii et al., 1977).
Polymer Science Applications
In polymer science, the synthesis and polymerization of new cyclic esters containing protected functional groups (like hydroxyl, bishydroxyl, amino, and carboxyl) derived from cyclohexanone derivatives (including those related to 4-aminocyclohexanecarboxylic acid) have been reported. This research aids in the design and synthesis of hydrophilic aliphatic polyesters, a significant contribution to materials science (Trollsås et al., 2000).
Synthesis of Pharmaceutical Intermediates
Research on the synthesis of trans-4-(N-acetylamido)cyclohexanol, an important precursor for the hydrochloride salt of trans-4-aminocyclohexanol, has been conducted. This synthesis is crucial for the development of pharmaceutical intermediates, demonstrating the compound's relevance in drug development (Li Jia-jun, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride is a derivative of cyclohexanecarboxylic acid, which is a key structural motif in various pharmacologically active compounds
Pharmacokinetics
, which may influence its bioavailability.
Action Environment
It’s important to note that this compound is primarily used as an intermediate in organic synthesis , and its pharmacological properties may vary depending on the specific compounds it’s used to produce.
properties
IUPAC Name |
benzyl 4-aminocyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIQHWARSLKWFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-isopropyl-N'-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B3149483.png)
![N~1~,N~1~-dimethyl-N~2~-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine](/img/structure/B3149497.png)
![N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide](/img/structure/B3149501.png)
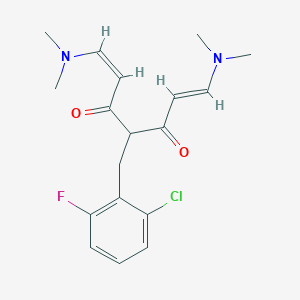
![ethyl 2,2-difluoro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B3149521.png)
![Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3149527.png)
![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-[4-(cyanomethyl)phenyl]methanimidamide](/img/structure/B3149538.png)
![2-{3,3,3-Trifluoro-2-[(trimethylsilyl)oxy]propyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3149542.png)
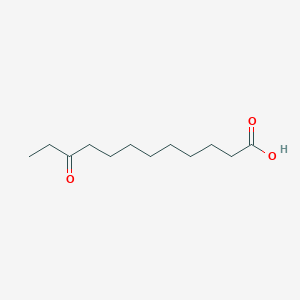
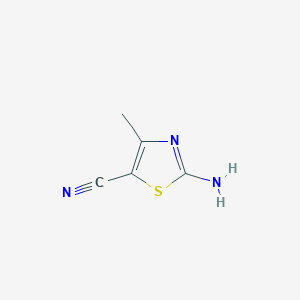
![5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine](/img/structure/B3149565.png)
